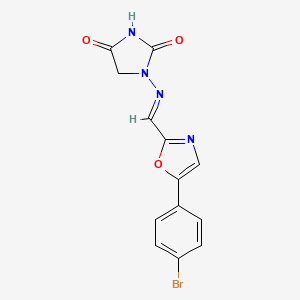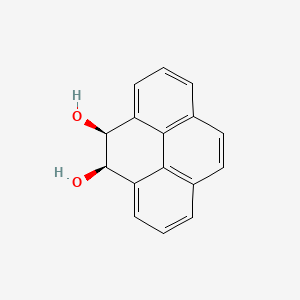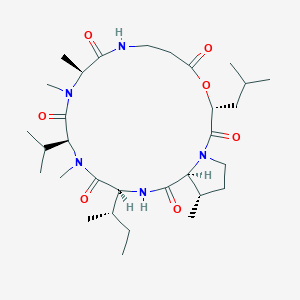
Azumolen
Übersicht
Beschreibung
Azumolen ist ein Derivat von Dantrolen, einem experimentellen Medikament, das hauptsächlich zur Behandlung und Vorbeugung von maligner Hyperthermie eingesetzt wird . Es ist ein Muskelrelaxans, das im Vergleich zu Dantrolen eine bessere Wasserlöslichkeit und geringere Toxizität aufweist, obwohl es eine geringere Potenz hat . This compound zeichnet sich durch seine chemische Struktur aus, die einen 1,3-Oxazolring umfasst, der an Position 2 durch eine [(2,4-Dioxoimidazolidin-1-yl)imino]methylgruppe und an Position 5 durch eine 4-Bromphenylgruppe substituiert ist .
Herstellungsmethoden
This compound kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 4-Brombenzaldehyd mit Glycin zur Bildung von 4-Bromphenylglycin, das dann mit Harnstoff cyclisiert wird, um 4-Bromphenylhydantoin zu erzeugen. Dieses Zwischenprodukt wird weiter mit Formamid umgesetzt, um this compound zu ergeben . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol .
Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Azumolen hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung zur Untersuchung der Reaktivität von Oxazol- und Hydantoinderivaten verwendet.
Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von maligner Hyperthermie und anderen muskelbedingten Erkrankungen untersucht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität des Ryanodinrezeptors moduliert, eines Calcium-Freisetzungskanals im sarkoplasmatischen Retikulum von Skelettmuskelzellen . Durch Hemmung der Freisetzung von Calcium aus dem sarkoplasmatischen Retikulum reduziert this compound die Muskelkontraktion und verhindert die übermäßige Calciumfreisetzung, die mit maligner Hyperthermie verbunden ist . Zu den molekularen Zielstrukturen von this compound gehören der Ryanodinrezeptor und andere Proteine, die an Calcium-Signalwegen beteiligt sind .
Wirkmechanismus
Target of Action
Azumolene primarily targets the Ryanodine Receptor 1 (RyR1) . The RyR1 is a calcium release channel of skeletal muscle sarcoplasmic reticulum . It plays a crucial role in muscle contraction by regulating the release of calcium ions from the sarcoplasmic reticulum into the cytosol .
Mode of Action
Azumolene acts as a modulator of the RyR1 . It inhibits the release of calcium through the RyR1 . This inhibition is achieved by blocking a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1 by caffeine and ryanodine .
Biochemical Pathways
The primary biochemical pathway affected by azumolene is the calcium signaling pathway . By inhibiting the release of calcium through the RyR1, azumolene disrupts the normal calcium ion flow in the muscle cells . This leads to a decrease in intracellular calcium levels, which in turn affects muscle contraction .
Pharmacokinetics
Azumolene is an analog of dantrolene and is more water-soluble than traditional injectable forms of dantrolene sodium . This increased water solubility potentially improves the bioavailability of azumolene, allowing it to exert its effects more efficiently . .
Action Environment
The efficacy and stability of azumolene can be influenced by various environmental factors. For instance, in a model of ischemic recurrent ventricular fibrillation, treatment with azumolene led to a reduction in calcium transient amplitude alternans and dispersion of calcium transient amplitude alternans index . This suggests that azumolene’s action can be influenced by the physiological state of the muscle, such as during ischemia .
Biochemische Analyse
Biochemical Properties
Azumolene functions as a ryanodine receptor modulator. It interacts with the ryanodine receptor type 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium ions from the sarcoplasmic reticulum . This inhibition reduces muscle contractions and helps in managing conditions like malignant hyperthermia. Azumolene also interacts with store-operated calcium entry pathways, distinguishing between mechanisms coupled to and independent from RyR1 .
Cellular Effects
Azumolene influences various cellular processes, particularly in muscle cells. It stabilizes the ryanodine receptor, reducing calcium ion release and preventing excessive muscle contractions . This stabilization improves systolic calcium release synchrony and myocardial contractility, especially following ischemic events . Additionally, azumolene has been shown to induce cell death in certain cancer cell lines, reducing viable cell counts significantly .
Molecular Mechanism
At the molecular level, azumolene binds to the ryanodine receptor type 1, inhibiting calcium ion release from the sarcoplasmic reticulum . This binding reduces muscle contractions and helps manage malignant hyperthermia. Azumolene also inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, further modulating calcium ion dynamics in muscle cells .
Temporal Effects in Laboratory Settings
In laboratory settings, azumolene has shown stability and efficacy over time. Studies have demonstrated that azumolene treatment improves systolic calcium release synchrony and myocardial contractility following ischemic events . The compound’s effects on calcium ion dynamics and muscle contractility are consistent over time, providing long-term benefits in managing conditions like malignant hyperthermia .
Dosage Effects in Animal Models
In animal models, azumolene has been administered at various dosages to study its effects. A dose of 10 milligrams per kilogram has been sufficient to decrease muscle twitch force production by approximately 60 percent without apparent toxicity . Higher doses may lead to adverse effects, including diaphragm atrophy and increased mitochondrial reactive oxygen species production .
Metabolic Pathways
Azumolene is involved in metabolic pathways related to calcium ion regulation in muscle cells. It inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, modulating calcium ion dynamics . This inhibition affects metabolic flux and calcium ion homeostasis, contributing to its muscle relaxant properties .
Transport and Distribution
Azumolene is transported and distributed within cells and tissues primarily through its interaction with the ryanodine receptor . Its better water solubility compared to dantrolene allows for more efficient distribution in the body . Azumolene’s localization within muscle cells is crucial for its efficacy in managing malignant hyperthermia .
Subcellular Localization
Azumolene localizes to the sarcoplasmic reticulum in muscle cells, where it interacts with the ryanodine receptor . This subcellular localization is essential for its function in inhibiting calcium ion release and reducing muscle contractions. The targeting of azumolene to the sarcoplasmic reticulum ensures its effectiveness in managing conditions like malignant hyperthermia .
Vorbereitungsmethoden
Azumolene can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with glycine to form 4-bromophenylglycine, which is then cyclized with urea to produce 4-bromophenylhydantoin. This intermediate is further reacted with formamide to yield azumolene . The reaction conditions typically involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial production methods for azumolene are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Azumolen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Bromatom.
Vergleich Mit ähnlichen Verbindungen
Azumolen ähnelt Dantrolen, seiner Stammverbindung, weist aber einige deutliche Unterschiede auf:
Dantrolen: Sowohl this compound als auch Dantrolen werden zur Behandlung von maligner Hyperthermie eingesetzt, aber this compound hat eine bessere Wasserlöslichkeit und geringere Toxizität.
Ryanodin: Ryanodin ist eine weitere Verbindung, die den Ryanodinrezeptor angreift, wirkt aber als Agonist anstatt als Inhibitor.
Hydantoine: this compound gehört zur Klasse der Hydantoine, zu denen auch andere Muskelrelaxantien und Antikonvulsiva gehören.
Eigenschaften
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCNGONCZQFDW-OMCISZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64748-79-4 | |
| Record name | Azumolene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZUMOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)

![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)
![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)

![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)
![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)





